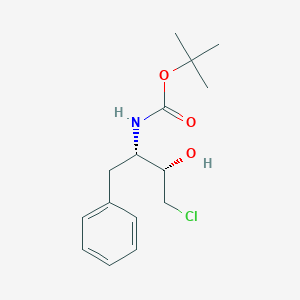

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

概要

説明

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound features a tert-butyl carbamate group, a phenyl ring, and a chlorinated hydroxybutyl moiety, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Hydroxybutyl Intermediate: The initial step involves the synthesis of the (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl intermediate. This can be achieved through a stereoselective chlorination of a suitable hydroxybutyl precursor.

Carbamate Formation: The hydroxybutyl intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chlorinated moiety can be reduced to form a corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the chlorinated moiety results in a hydrocarbon.

科学的研究の応用

Pharmaceutical Applications

1. Impurity Analysis in Drug Development

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is classified as an impurity associated with Darunavir, which is critical for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies such as the FDA and EMA require comprehensive profiling of impurities to assess their impact on drug quality. The presence of this compound necessitates rigorous analytical methods such as HPLC and LC-MS for its quantification and characterization during drug formulation processes .

2. Synthesis Intermediate

This compound serves as an intermediate in the synthesis of Darunavir. Its stereochemistry (specifically the (2S,3S) configuration) is crucial for maintaining the desired pharmacological activity of the final product. The synthesis pathway involving this carbamate allows for the production of Darunavir with specific stereochemical properties that enhance its therapeutic effectiveness against HIV .

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used to separate and quantify this compound in pharmaceutical formulations. The method's sensitivity enables detection at low concentrations, which is essential for compliance with regulatory standards regarding impurity levels .

2. Mass Spectrometry (MS)

Mass spectrometry complements HPLC by providing structural information about the compound. It helps confirm the identity and purity of the compound during various stages of drug development, ensuring that any impurities are adequately characterized and controlled .

Case Studies

Case Study 1: Impurity Profiling in Darunavir Formulations

A study published in a peer-reviewed journal highlighted the importance of monitoring this specific impurity during the stability testing of Darunavir formulations. The researchers employed HPLC coupled with mass spectrometry to track changes in impurity levels over time under various storage conditions. Their findings underscored the necessity of including this compound in stability studies to ensure product integrity .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthetic route to minimize the formation of this carbamate during Darunavir production. By adjusting reaction conditions and employing different catalysts, researchers were able to significantly reduce impurity levels while maintaining high yields of the desired product. This optimization not only improved product quality but also reduced costs associated with purification processes .

作用機序

The mechanism by which tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: can be compared with other carbamate derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of both a hydroxy and a chloro group in a stereochemically defined butyl chain, along with a phenyl ring, provides distinct reactivity and interaction profiles compared to other similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

生物活性

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, with CAS number 165727-45-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClNO3 |

| Molecular Weight | 299.79 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 460.5 °C at 760 mmHg |

| Flash Point | 232.3 °C |

| Solubility | Soluble in acetonitrile |

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in neurodegenerative processes. Research indicates that compounds similar to this carbamate can inhibit β-secretase and acetylcholinesterase (AChE), which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing the aggregation of amyloid-beta peptides (Aβ) .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties, particularly in models of Alzheimer's disease. For instance, it has been shown to reduce TNF-α levels and free radicals in astrocytes exposed to Aβ1-42, suggesting a protective effect against neuroinflammation .

Antioxidant Properties

The antioxidant activity of this compound has also been highlighted in various studies. By scavenging free radicals, it may help mitigate oxidative stress associated with neurodegenerative diseases .

In Vivo Studies

In vivo experiments involving scopolamine-induced memory impairment have shown that treatment with this compound leads to a decrease in Aβ levels and β-secretase activity, although results varied in significance compared to established treatments like galantamine .

Study 1: Neuroprotection Against Aβ1-42

In a controlled study, the effects of this compound were evaluated on astrocyte cultures exposed to Aβ1-42. The results indicated a significant reduction in cell death and inflammatory markers (TNF-α), supporting its potential as a therapeutic agent for AD .

Study 2: Comparative Efficacy with Galantamine

Another study compared the efficacy of this compound with galantamine in a rat model. While both treatments reduced Aβ levels, only galantamine showed statistically significant improvements in cognitive function metrics. This highlights the need for further optimization of the carbamate's formulation or delivery method to enhance bioavailability and therapeutic outcomes .

特性

IUPAC Name |

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGQSTIUFXHAJS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428052 | |

| Record name | tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165727-45-7 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165727-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165727457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-N-TERT-BUTOXYCARBONYL-3-AMINO-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW3VT1CPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。